2-(5-Methoxypyrazin-2-YL)ethanamine
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Overview
Description
2-(5-Methoxypyrazin-2-yl)ethanamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrazine, featuring a methoxy group at the 5-position and an ethanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyrazin-2-yl)ethanamine typically involves the reaction of 5-methoxypyrazine with ethylamine under controlled conditions. The process may include steps such as:
Nucleophilic substitution: 5-methoxypyrazine reacts with ethylamine in the presence of a base like sodium hydride or potassium carbonate.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyrazin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(5-Methoxypyrazin-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyrazin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A related compound with a similar methoxy group but different structural framework.
2-Ethynyl-5-methoxypyrazine: Another derivative of pyrazine with an ethynyl group instead of an ethanamine group
Uniqueness
2-(5-Methoxypyrazin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an ethanamine group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(5-methoxypyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-5-9-6(2-3-8)4-10-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
BXVNBPNUEWFQOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)CCN |
Origin of Product |
United States |
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